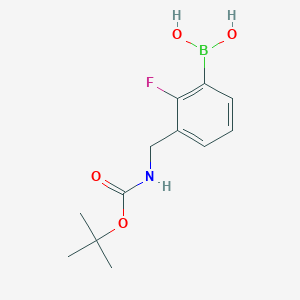
3-(Boc-aminomethyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a chemical compound with the linear formula (CH3)3CO2CNHCH2C6H4CO2H . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of compounds similar to 3-(Boc-aminomethyl)-2-fluorophenylboronic acid involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the use of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is represented by the linear formula (CH3)3CO2CNHCH2C6H4CO2H . The compound has a molecular weight of 251.28 .Chemical Reactions Analysis
The reactions of compounds similar to 3-(Boc-aminomethyl)-2-fluorophenylboronic acid involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Scientific Research Applications
Carbohydrate Sensing and Fluorescence Modulation
ortho-Aminomethylphenylboronic acids, which include derivatives like 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, are primarily utilized in the development of receptors for carbohydrates and various other compounds containing vicinal diols. These compounds are particularly effective due to the presence of the o-aminomethyl group, which enhances affinity towards diols at neutral pH. The mechanisms involve the o-aminomethyl group acting as an electron-withdrawing group, facilitating diol binding by lowering the pKa of the neighboring boronic acid. Interestingly, these compounds are also involved in the modulation of fluorescence of appended fluorophores upon diol binding, a feature critical in sensing applications. This property is attributed to the vibrational-coupled excited-state relaxation of the boronic acid/boronate ester, often referred to as the "loose-bolt" effect (Sun et al., 2019).
Antimicrobial Properties
Another significant area of application is in the field of antimicrobial agents. Amino-boron compounds derived from primary diamines and pinacol-protected derivatives of 3-fluoro-2-formylphenylboronic acid, similar to 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, have been synthesized and characterized for their antimicrobial properties. These compounds showcase a cyclic structure arising from initial aldimine formation followed by a secondary hydroamination step. The presence of the boron atom allows these compounds to form dative Lewis acid-base bonds with nucleophiles, imparting them with antimicrobial properties. The bioactivity associated with these compounds stems from the electrophilic nature of the boron atom, enabling the formation of reversible yet stable dative bonding interactions, distinguishing these compounds from traditional pharmaceutical agents (Zhu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGPOMQOBBCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-2-fluorophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

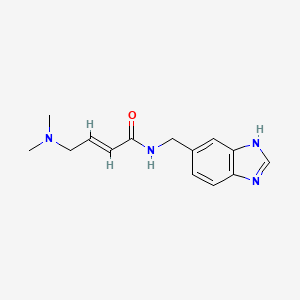
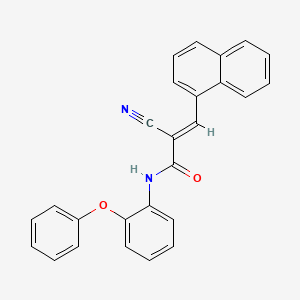
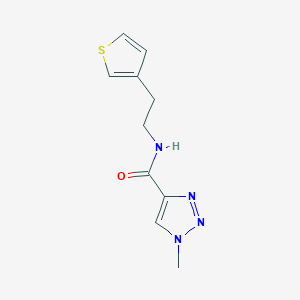
![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
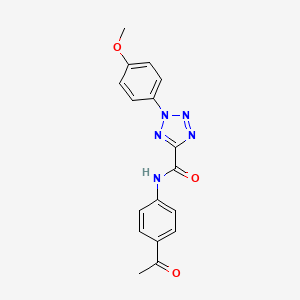
![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)
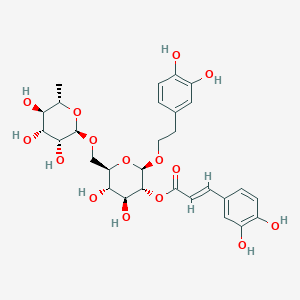
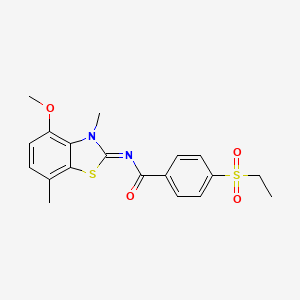
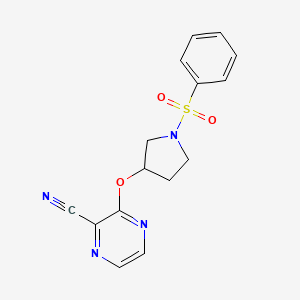
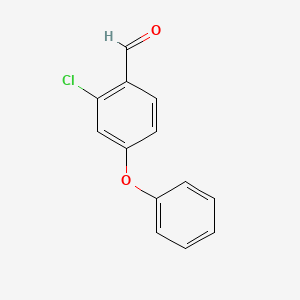
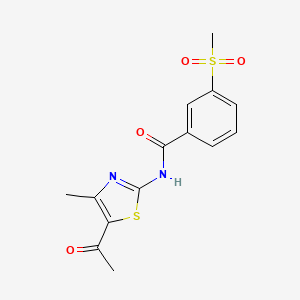
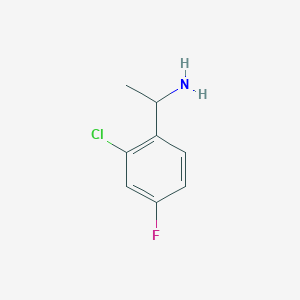
![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)